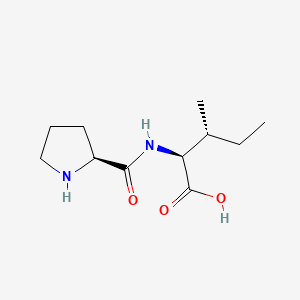

Prolylisoleucine

Description

Properties

CAS No. |

51926-51-3 |

|---|---|

Molecular Formula |

C11H20N2O3 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

(2S,3R)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C11H20N2O3/c1-3-7(2)9(11(15)16)13-10(14)8-5-4-6-12-8/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16)/t7-,8+,9+/m1/s1 |

InChI Key |

OCYROESYHWUPBP-VGMNWLOBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)[O-])NC(=O)[C@@H]1CCC[NH2+]1 |

Canonical SMILES |

CCC(C)C(C(=O)[O-])NC(=O)C1CCC[NH2+]1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-L-prolyl-L-isoleucine Pro-Ile prolylisoleucine |

Origin of Product |

United States |

Foundational & Exploratory

Prolylisoleucine chemical structure and properties

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and biological significance of the dipeptide prolylisoleucine (Pro-Ile). The content is tailored for researchers, scientists, and professionals in drug development, offering a thorough understanding of this molecule.

Chemical Structure and Identity

Prolylisoleucine is a dipeptide composed of the amino acids proline and isoleucine, linked by a peptide bond. The proline residue is at the N-terminus and the isoleucine residue is at the C-terminus.

The standard representation of L-prolyl-L-isoleucine has the following chemical identifiers:

-

IUPAC Name: (2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid

-

Molecular Formula: C₁₁H₂₀N₂O₃

-

Canonical SMILES: CC--INVALID-LINK----INVALID-LINK--NC(=O)[C@@H]1CCCN1

-

InChI Key: OCYROESYHWUPBP-CIUDSAMLSA-N

-

CAS Number: 51926-51-3

Physicochemical Properties

The physicochemical properties of prolylisoleucine are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Weight | 228.29 g/mol | |

| Exact Mass | 228.14739250 Da | |

| XLogP3 | -2.6 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 78.4 Ų | |

| Heavy Atom Count | 16 | |

| Complexity | 268 | |

| Solubility | Soluble in basic aqueous solutions. |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of prolylisoleucine are outlined below. These methodologies are based on standard principles of peptide chemistry.

Synthesis of Prolylisoleucine

Prolylisoleucine can be synthesized using either solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS).

3.1.1. Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for synthesizing peptides. The general workflow is as follows:

-

Resin Preparation: A suitable solid support (resin), typically a polystyrene-based resin functionalized with a linker, is chosen. For the synthesis of a C-terminal carboxylic acid, a Wang or Merrifield resin is commonly used.

-

Attachment of the First Amino Acid: The C-terminal amino acid, isoleucine, with its N-terminus protected (e.g., with Fmoc or Boc), is coupled to the resin.

-

Deprotection: The N-terminal protecting group of the resin-bound isoleucine is removed.

-

Coupling of the Second Amino Acid: The next amino acid, proline, with its N-terminus protected, is activated and coupled to the deprotected N-terminus of the resin-bound isoleucine.

-

Cleavage: Once the dipeptide is assembled on the resin, it is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to protect sensitive side chains.

-

Precipitation and Washing: The cleaved peptide is typically precipitated in cold diethyl ether and then washed to remove residual cleavage reagents and scavengers.

3.1.2. Liquid-Phase Peptide Synthesis (LPPS)

In LPPS, the synthesis is carried out entirely in solution.

-

Protection: The amino group of proline and the carboxyl group of isoleucine are protected.

-

Activation: The carboxyl group of the N-protected proline is activated using a coupling reagent (e.g., DCC, HBTU).

-

Coupling: The activated proline is reacted with the C-protected isoleucine to form the protected dipeptide.

-

Deprotection: The protecting groups are removed to yield the final prolylisoleucine dipeptide.

Purification

The crude prolylisoleucine obtained after synthesis is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is commonly used for the purification of peptides.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like TFA (0.1%), is used as the mobile phase.

-

Detection: The peptide is detected by monitoring the absorbance at 214 nm or 280 nm.

-

Fraction Collection: Fractions containing the pure peptide are collected, and the solvent is removed by lyophilization.

Analysis and Characterization

The purity and identity of the synthesized prolylisoleucine are confirmed using analytical techniques such as:

-

Analytical RP-HPLC: To assess the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the connectivity of the atoms.

Biological Activity and Signaling

Prolylisoleucine is identified as a metabolite, indicating its presence and role in biological systems. While specific signaling pathways directly activated or modulated by prolylisoleucine are not extensively documented in publicly available research, the constituent amino acids, proline and isoleucine, are known to be involved in various cellular processes.

Isoleucine, as a branched-chain amino acid (BCAA), plays a role in protein synthesis and can influence cell signaling pathways related to metabolism. Proline is crucial for protein structure and is involved in cellular responses to stress.

Further research is required to elucidate the specific biological functions and signaling cascades associated with the dipeptide prolylisoleucine. A potential area of investigation could be its role as a signaling molecule in intercellular communication or as a modulator of enzymatic activity.

The Biological Functions of Pro-Ile Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Prolyl-Isoleucine (Pro-Ile) is a small biomolecule composed of the amino acids proline and isoleucine. While research on the specific biological functions of the Pro-Ile dipeptide is still emerging, its constituent amino acids and structural motifs are found in a variety of bioactive peptides, suggesting its potential involvement in key physiological processes. This technical guide provides a comprehensive overview of the known and potential biological activities of the Pro-Ile dipeptide, with a focus on its role in enzyme inhibition, neuroprotection, and its potential as an antioxidant and anti-inflammatory agent. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts centered on this and related dipeptides.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[1][2] Proline-containing peptides are of particular interest as DPP-IV inhibitors.

Interestingly, the inhibitory activity of dipeptides containing proline and isoleucine is sequence-dependent. While the Pro-Ile dipeptide has been reported to not inhibit DPP-IV activity, its reverse sequence, Ile-Pro, demonstrates competitive inhibition of the enzyme.[3]

Quantitative Data for DPP-IV Inhibition by Ile-Pro

| Dipeptide | IC50 (µM) | Inhibition Type | Source |

| Ile-Pro | 410 | Competitive | [4] |

This data is for the reverse dipeptide, Ile-Pro, as Pro-Ile has been shown to be inactive as a DPP-IV inhibitor.

Experimental Protocol for DPP-IV Inhibition Assay

A common method to assess the DPP-IV inhibitory activity of a peptide is a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV. The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored over time. In the presence of an inhibitor, the rate of AMC production is reduced.

Materials:

-

Recombinant human DPP-IV

-

Gly-Pro-AMC substrate

-

Pro-Ile dipeptide (and other test compounds)

-

Tris-HCl buffer (pH 8.0)

-

Fluorometer

Procedure:

-

Prepare a stock solution of the Pro-Ile dipeptide in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the DPP-IV enzyme, and varying concentrations of the Pro-Ile dipeptide.

-

Pre-incubate the enzyme with the peptide for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the Gly-Pro-AMC substrate.

-

Measure the fluorescence intensity at regular intervals using a fluorometer with excitation and emission wavelengths appropriate for AMC (e.g., 360 nm and 460 nm, respectively).

-

Calculate the initial reaction velocity for each concentration of the Pro-Ile dipeptide.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

The inhibition of DPP-IV leads to prolonged activity of incretin hormones like GLP-1, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells.

Neuroprotective Potential

Proline-rich peptides and hydrophobic dipeptides have been investigated for their neuroprotective properties.[5][6] One study explored the potential of several hydrophobic dipeptides, including Pro-Ile, to stimulate the synthesis of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). In this specific study, however, Leu-Ile was identified as the active dipeptide, while Pro-Ile did not demonstrate significant activity in inducing these neurotrophic factors.[7]

While direct evidence for the neuroprotective effects of Pro-Ile is currently lacking, the broader class of proline-containing peptides has shown promise in preclinical models of neurodegenerative diseases.[6]

Experimental Protocol for Assessing Neuroprotective Activity

A common in vitro model to assess neuroprotection involves challenging neuronal cells with a neurotoxin and measuring cell viability in the presence and absence of the test compound.

Principle: This assay quantifies the ability of a compound to protect neuronal cells from toxin-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or PC12)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide)

-

Pro-Ile dipeptide

-

Cell culture medium and supplements

-

Cell viability assay reagent (e.g., MTT or PrestoBlue)

-

Plate reader

Procedure:

-

Culture neuronal cells in a 96-well plate to a desired confluency.

-

Pre-treat the cells with various concentrations of the Pro-Ile dipeptide for a specified duration (e.g., 24 hours).

-

Introduce the neurotoxin to the cell culture medium to induce cell death. A control group without the neurotoxin is also maintained.

-

Incubate the cells with the neurotoxin for a period sufficient to induce significant cell death (e.g., 24-48 hours).

-

Perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control. An increase in cell viability in the presence of the Pro-Ile dipeptide would suggest a neuroprotective effect.

Potential Antioxidant and Anti-inflammatory Activities

Peptides containing hydrophobic amino acids like proline and isoleucine are often associated with antioxidant and anti-inflammatory properties.[8] These properties are attributed to the ability of the amino acid residues to scavenge free radicals and modulate inflammatory signaling pathways. While specific studies on the antioxidant and anti-inflammatory effects of the Pro-Ile dipeptide are not yet available, its chemical nature suggests it may possess such activities.

Experimental Protocols for Assessing Potential Bioactivities

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[9][10][11]

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, mix the DPPH solution with various concentrations of the Pro-Ile dipeptide.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control without the peptide.

Principle: Protein denaturation is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).[12]

Procedure:

-

Prepare a solution of BSA in a suitable buffer.

-

Mix the BSA solution with various concentrations of the Pro-Ile dipeptide.

-

Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes).

-

After cooling, measure the turbidity of the solutions spectrophotometrically at a specific wavelength (e.g., 660 nm).

-

A decrease in turbidity in the presence of the Pro-Ile dipeptide indicates inhibition of protein denaturation and suggests anti-inflammatory potential.

Relevant Signaling Pathways

Inflammatory responses are often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14] Bioactive peptides can exert anti-inflammatory effects by modulating these pathways.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a logical workflow for the initial screening and characterization of the biological functions of the Pro-Ile dipeptide.

Conclusion and Future Directions

The Pro-Ile dipeptide presents an interesting case where its biological activity, particularly in the context of DPP-IV inhibition, is highly dependent on its amino acid sequence. Current evidence suggests that Pro-Ile itself is not an inhibitor of DPP-IV, in contrast to its reverse sequence, Ile-Pro. Furthermore, direct evidence for its neuroprotective, antioxidant, and anti-inflammatory effects is lacking, although its chemical structure suggests that these are plausible areas for future investigation.

For researchers and drug development professionals, the Pro-Ile dipeptide and its isomers serve as a compelling example of the structure-activity relationships that govern the biological functions of small peptides. Future research should focus on:

-

Systematic screening of Pro-Ile in a broader range of biological assays to identify potential novel activities.

-

Investigating the mechanisms behind the sequence-dependent inhibition of DPP-IV by Pro-Ile and Ile-Pro.

-

Exploring the potential of Pro-Ile and other proline-containing dipeptides in models of oxidative stress and inflammation.

-

Utilizing Pro-Ile as a negative control in studies involving Ile-Pro to further elucidate the specific structural requirements for bioactivity.

By systematically addressing these research gaps, a clearer understanding of the biological role of the Pro-Ile dipeptide will emerge, potentially uncovering new avenues for therapeutic intervention.

References

- 1. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]

- 2. The Role of Bioactive Peptides in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Peptides as Potential Nutraceuticals for Diabetes Therapy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective Effects of Brain-Gut Peptides: A Potential Therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective Effects of Proline–Rich Peptide in a Rat Model of Alzheimer Disease: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. The Potential of Food Protein-Derived Bioactive Peptides against Chronic Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Prolylisoleucine (CAS Number: 51926-51-3): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prolylisoleucine, also known by its IUPAC name (2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid and the abbreviation Pro-Ile, is a dipeptide composed of the amino acids proline and isoleucine. With the CAS number 51926-51-3, this molecule has garnered interest in the scientific community primarily for its role as a specific inhibitor of the M3 family metallopeptidase, neurolysin (EC 3.4.24.16), also known as endopeptidase 24.16. This technical guide provides a comprehensive overview of Prolylisoleucine, including its physicochemical properties, a detailed hypothetical synthesis protocol, its known biological activity with an experimental protocol for its assessment, and a proposed mechanism of action through its influence on key signaling pathways.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 51926-51-3 | ChemIDplus; EPA DSSTox[1] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | PubChem[1] |

| Molecular Weight | 228.29 g/mol | PubChem[1] |

| Melting Point | 231-233 °C | CAS Common Chemistry[2] |

| Solubility | Soluble in basic aqueous solutions. As a dipeptide of less than five residues, it is expected to be soluble in water. For highly hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile can be used for initial dissolution. | Chemical-Suppliers.com[3], General Peptide Solubility Guidelines |

| Optical Rotation | Specific rotation data is not readily available in the literature. As a chiral molecule, it is optically active. | N/A |

| Calculated LogP | -2.6 | PubChem[1] |

Synthesis of Prolylisoleucine

A detailed, specific protocol for the synthesis of Prolylisoleucine is not widely published. However, it can be readily synthesized using standard solution-phase peptide synthesis methodologies. A plausible and detailed hypothetical protocol is outlined below, involving the coupling of N-protected proline with a C-protected isoleucine, followed by deprotection.

Experimental Protocol: Hypothetical Synthesis

Materials:

-

N-Benzyloxycarbonyl-L-proline (Z-Pro-OH)

-

L-Isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

1 M Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

Workflow Diagram:

Hypothetical workflow for the synthesis of Prolylisoleucine.

Procedure:

-

Peptide Coupling:

-

To a solution of N-Benzyloxycarbonyl-L-proline (Z-Pro-OH) (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, suspend L-Isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl) (1 equivalent) in anhydrous DCM and add triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt.

-

Add the neutralized H-Ile-OMe solution to the activated Z-Pro-OH solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

-

Combine the filtrates and wash successively with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide, Z-Pro-Ile-OMe.

-

Purify the crude product by flash chromatography on silica gel if necessary.

-

-

Deprotection:

-

Z-group removal (Hydrogenolysis): Dissolve the purified Z-Pro-Ile-OMe in methanol (MeOH) and add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain H-Pro-Ile-OMe.

-

Ester hydrolysis: Dissolve the resulting H-Pro-Ile-OMe in a mixture of methanol and water.

-

Add 1 M sodium hydroxide (NaOH) (1.1 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with 1 M hydrochloric acid (HCl) to a pH of approximately 7.

-

Concentrate the solution under reduced pressure to remove the methanol.

-

The resulting aqueous solution can be lyophilized to obtain Prolylisoleucine as a solid. Further purification can be achieved by recrystallization or preparative HPLC if required.

-

Biological Activity: Inhibition of Neurolysin

Prolylisoleucine is a known specific inhibitor of neurolysin (endopeptidase 24.16), a zinc metallopeptidase involved in the metabolism of several neuropeptides, including neurotensin, bradykinin, and substance P.[1][4] It exhibits competitive inhibition with a reported Ki of approximately 90 µM for the hydrolysis of neurotensin.[1] At a concentration of 5 mM, Pro-Ile shows high specificity for neurolysin and does not significantly inhibit other peptidases such as endopeptidase 24.11, angiotensin-converting enzyme, or trypsin.[1]

Experimental Protocol: Neurolysin Inhibition Assay

This protocol is based on a continuous fluorometric assay using a quenched fluorescent substrate (QFS).

Materials:

-

Recombinant or purified neurolysin

-

Quenched fluorescent substrate (QFS), e.g., Mca-Pro-Leu-Gly-Pro-D-Lys(DNP)-OH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Prolylisoleucine (Pro-Ile) stock solution of known concentration

-

Microplate reader capable of fluorescence detection (e.g., excitation at 320 nm and emission at 420 nm)

-

384-well plates

Workflow Diagram:

Workflow for the neurolysin inhibition assay.

Procedure:

-

Prepare serial dilutions of Prolylisoleucine in the assay buffer to cover a range of concentrations (e.g., from 1 µM to 10 mM).

-

In a 384-well plate, add a fixed concentration of neurolysin to each well containing the different concentrations of Prolylisoleucine or the vehicle control (assay buffer).

-

Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37 °C).

-

Initiate the enzymatic reaction by adding the QFS to each well to a final concentration of, for example, 15 µM.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader.

-

Determine the initial reaction rates (slopes of the fluorescence vs. time curves) for each inhibitor concentration.

-

Plot the reaction rates as a percentage of the uninhibited control against the logarithm of the Prolylisoleucine concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

The Ki can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Km of the enzyme for the substrate are known.

Proposed Signaling Pathways Affected by Prolylisoleucine

Direct experimental studies on the specific signaling pathways modulated by Prolylisoleucine are scarce. However, based on its known inhibitory action on neurolysin, a hypothetical mechanism of action can be proposed. By inhibiting neurolysin, Prolylisoleucine is expected to increase the local concentrations of neurolysin substrates, namely neurotensin, bradykinin, and substance P. These neuropeptides then act on their respective G-protein coupled receptors (GPCRs) to trigger downstream signaling cascades.

Hypothesized Signaling Cascade:

Proposed signaling pathways affected by Prolylisoleucine.

-

Neurotensin Signaling: Increased neurotensin would lead to the activation of the neurotensin receptor 1 (NTSR1), a GPCR that couples to Gq and Gi proteins. This can lead to the activation of phospholipase C (PLC), subsequent increases in inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a rise in intracellular calcium levels, ultimately activating protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[1][5]

-

Bradykinin Signaling: Elevated bradykinin levels would activate the bradykinin B2 receptor (B2R), another GPCR coupled to Gq and Gi. This activation also stimulates the PLC/IP₃/DAG pathway, leading to increased intracellular calcium and activation of PKC and MAPK pathways.[6][7]

-

Substance P Signaling: Accumulation of substance P would result in the activation of the neurokinin-1 receptor (NK1R). NK1R activation similarly triggers Gq-mediated signaling, leading to PLC activation and downstream effects comparable to those of neurotensin and bradykinin.[2][8]

Spectral Data

Expected ¹H NMR Chemical Shifts

-

Proline residue:

-

α-H: ~4.1-4.4 ppm

-

β-H, δ-H: ~1.8-2.2 ppm and ~3.0-3.3 ppm

-

γ-H: ~1.9-2.1 ppm

-

-

Isoleucine residue:

-

α-H: ~4.2-4.5 ppm

-

β-H: ~1.8-2.0 ppm

-

γ-CH₂: ~1.1-1.5 ppm

-

γ-CH₃: ~0.9-1.0 ppm

-

δ-CH₃: ~0.8-0.9 ppm

-

-

Amide NH: ~7.5-8.5 ppm (may be broad and exchangeable with D₂O)

Expected ¹³C NMR Chemical Shifts

-

Proline residue:

-

C=O (amide): ~170-175 ppm

-

Cα: ~60-63 ppm

-

Cβ: ~29-31 ppm

-

Cγ: ~24-26 ppm

-

Cδ: ~47-49 ppm

-

-

Isoleucine residue:

-

C=O (acid): ~173-178 ppm

-

Cα: ~58-61 ppm

-

Cβ: ~36-38 ppm

-

Cγ (CH₂): ~25-27 ppm

-

Cγ (CH₃): ~15-17 ppm

-

Cδ (CH₃): ~11-13 ppm

-

Expected Mass Spectrometry Fragmentation

In electrospray ionization mass spectrometry (ESI-MS), Prolylisoleucine would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 229.15. Tandem mass spectrometry (MS/MS) of this ion would likely exhibit characteristic fragmentation patterns for peptides containing a proline residue. A significant fragmentation pathway is the cleavage of the amide bond N-terminal to the proline, which in this case is not possible as proline is at the N-terminus. Therefore, the major fragmentation would be the cleavage of the peptide bond between proline and isoleucine, leading to the formation of b- and y-ions.

-

b-ions: Cleavage of the peptide bond with the charge retained on the N-terminal fragment. The b₁ ion (from the proline residue) would be expected at m/z 98.06.

-

y-ions: Cleavage of the peptide bond with the charge retained on the C-terminal fragment. The y₁ ion (from the isoleucine residue) would be expected at m/z 132.10.

-

Other common fragmentations include the loss of water (-18) and ammonia (-17) from the precursor or fragment ions.

Conclusion

Prolylisoleucine (CAS 51926-51-3) is a valuable research tool for studying the physiological and pathological roles of the metallopeptidase neurolysin. Its specificity as an inhibitor allows for the investigation of the downstream effects of neurolysin substrate accumulation, providing insights into neuropeptide signaling in various biological contexts. While detailed experimental data for some of its physicochemical properties are not extensively documented, its synthesis and biological evaluation can be readily achieved using standard laboratory techniques. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing Prolylisoleucine in their studies.

References

- 1. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions [frontiersin.org]

- 8. researchgate.net [researchgate.net]

The Natural Occurrence of Prolyl-Isoleucine Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl-isoleucine (Pro-Ile) containing peptides, existing as both linear and cyclic dipeptides, are a class of naturally occurring bioactive molecules that have garnered significant interest in the scientific community. These peptides are found in a diverse range of natural sources, from fermented foods to microbial metabolites, and exhibit a variety of biological activities. This technical guide provides an in-depth overview of the natural occurrence of prolyl-isoleucine peptides, their quantitative distribution, detailed experimental protocols for their analysis, and the signaling pathways they modulate.

Natural Occurrence and Quantitative Data

Prolyl-isoleucine peptides are biosynthesized by a variety of organisms and are also formed during food processing, particularly fermentation. The two most well-documented naturally occurring prolyl-isoleucine-containing peptides are the cyclic dipeptide cyclo(Pro-Ile) and the tripeptide Isoleucyl-Prolyl-Proline (IPP).

Cyclo(L-Pro-L-Ile)

The cyclic dipeptide cyclo(L-Pro-L-Ile) is a secondary metabolite produced by various microorganisms, including bacteria and fungi. Notably, it has been isolated from the bacterium Bacillus thuringiensis, where it has been shown to play a role in plant disease control by inducing systemic resistance in plants.[1][2] While specific concentrations in fermentation broths are not extensively reported in publicly available literature, its activity as a plant defense elicitor is observed at concentrations around 1 mM in experimental settings.[3]

Isoleucyl-Prolyl-Proline (IPP)

The tripeptide Isoleucyl-Prolyl-Proline (IPP) is a well-known bioactive peptide primarily found in fermented dairy products.[4] It is formed by the proteolytic activity of starter cultures on milk proteins, particularly casein.[5] IPP is recognized for its potential role in cardiovascular health, primarily through its angiotensin-converting enzyme (ACE) inhibitory activity.[4] The concentration of IPP can vary significantly depending on the type of fermented product, the starter cultures used, and the duration of fermentation and ripening.

Table 1: Quantitative Data of Isoleucyl-Prolyl-Proline (IPP) in Various Swiss Cheeses

| Cheese Variety | Number of Samples (n) | Mean IPP Concentration (mg/kg) | IPP Concentration Range (mg/kg) |

| Berner Alpkäse & Hobelkäse | 10 | 28.3 | 0.9 - 97.6 |

| L'Etivaz | 10 | 1.8 | 0.9 - 3.0 |

| Gruyère | 10 | 4.3 | 1.3 - 8.3 |

| Sbrinz | 10 | 10.2 | 1.6 - 20.4 |

| Emmentaler | 10 | 29.5 | 14.7 - 41.0 |

| Appenzeller | 10 | 79.2 | 35.9 - 261.5 |

| Tilsiter | 10 | 22.1 | 4.8 - 62.1 |

| Raclette | 10 | 17.6 | 1.6 - 46.7 |

| Vacherin Fribourgeois | 10 | 17.6 | 5.7 - 108.8 |

Data sourced from a study on Swiss cheese varieties. The concentration of Val-Pro-Pro (VPP), another related bioactive peptide, was also measured but is not included in this table.[1][6]

Experimental Protocols

Extraction of Cyclic Dipeptides from Bacillus thuringiensis Culture

This protocol outlines a general procedure for the extraction of cyclo(Pro-Ile) from a liquid culture of Bacillus thuringiensis.

Materials:

-

Bacillus thuringiensis liquid culture (e.g., in Tryptic Soy Broth - TSB)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge and appropriate centrifuge tubes

-

Separatory funnel

Procedure:

-

Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 8,000 x g for 15 minutes) to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted secondary metabolites, including cyclic dipeptides.

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate.

-

Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate. The organic (ethyl acetate) layer will contain the cyclic dipeptides.

-

Collect the upper organic layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the yield.

-

-

Drying and Concentration:

-

Pool the collected organic extracts.

-

Dry the extract over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the filtrate to dryness using a rotary evaporator at a temperature below 40°C.

-

-

Sample Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis by LC-MS/MS.

Extraction of Prolyl-Isoleucine Peptides from Hard Cheese

This protocol describes a method for the extraction of small peptides, including IPP, from a hard cheese matrix.

Materials:

-

Hard cheese sample

-

Distilled water

-

Trichloroacetic acid (TCA) solution (e.g., 24% w/v)

-

Homogenizer (e.g., Ultra-Turrax)

-

Centrifuge and centrifuge tubes

-

pH meter

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

Procedure:

-

Sample Preparation: Grate or finely chop the cheese sample.

-

Aqueous Extraction:

-

Homogenize a known weight of the cheese sample (e.g., 10 g) with a defined volume of distilled water (e.g., 40 mL) for 2-3 minutes.

-

Adjust the pH of the homogenate to 4.6 with HCl to precipitate caseins.

-

Centrifuge the mixture (e.g., 10,000 x g for 20 minutes at 4°C) to separate the whey fraction (supernatant) from the cheese curd (pellet).

-

-

Protein Precipitation:

-

To the collected supernatant, add an equal volume of cold 24% TCA solution to precipitate larger proteins.

-

Incubate on ice for 30 minutes.

-

Centrifuge (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

-

-

Solid-Phase Extraction (SPE) for Desalting and Peptide Enrichment:

-

Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water containing 0.1% TFA.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with water containing 0.1% TFA to remove salts and other hydrophilic impurities.

-

Elute the peptides with a solution of acetonitrile in water (e.g., 50% acetonitrile) containing 0.1% TFA.

-

-

Drying and Reconstitution:

-

Dry the eluted peptide fraction using a vacuum concentrator or by lyophilization.

-

Reconstitute the dried peptide extract in a suitable solvent for LC-MS/MS analysis.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section provides a general framework for the quantitative analysis of prolyl-isoleucine peptides. Specific parameters will need to be optimized for the particular instrument and target peptide.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for Cyclic Dipeptides):

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 10-15 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for each target peptide need to be determined by infusing a standard of the peptide. For cyclo(Pro-Ile) (MW: 210.27), the precursor ion would be [M+H]+ at m/z 211.1. For IPP (MW: 325.40), the precursor ion would be [M+H]+ at m/z 326.2.

-

Optimization: Parameters such as collision energy and cone voltage should be optimized for each MRM transition to achieve maximum sensitivity.

Quantification:

-

A standard curve is generated by injecting known concentrations of a pure prolyl-isoleucine peptide standard.

-

The concentration of the peptide in the extracted samples is determined by comparing the peak area of the analyte to the standard curve.

-

The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

Signaling Pathways and Mechanisms of Action

Cyclo(L-Pro-L-Ile) and Plant Defense Signaling

Cyclo(L-Pro-L-Ile) acts as a microbial elicitor, triggering a defense response in plants known as Induced Systemic Resistance (ISR).[3] This response involves the activation of signaling pathways mediated by the plant hormones salicylic acid (SA) and jasmonic acid (JA).[3] The binding of cyclo(Pro-Ile) to a putative plant receptor initiates a signaling cascade that leads to the upregulation of pathogenesis-related (PR) genes, which encode proteins with antimicrobial activities.[1][2]

Caption: Cyclo(Pro-Ile) induced plant defense signaling pathway.

Isoleucyl-Prolyl-Proline (IPP) and ACE Inhibition

The primary mechanism of action for the antihypertensive effect of IPP is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. By inhibiting ACE, IPP prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

Caption: The Renin-Angiotensin-Aldosterone System and inhibition by IPP.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction, identification, and quantification of prolyl-isoleucine peptides from a natural source.

Caption: General experimental workflow for prolyl-isoleucine peptide analysis.

Conclusion

Prolyl-isoleucine peptides, found in various natural sources, represent a promising area of research for the development of novel therapeutic agents and functional food ingredients. This guide provides a foundational understanding of their natural occurrence, methods for their analysis, and their mechanisms of action. Further research is warranted to fully elucidate the quantitative distribution of these peptides in a wider range of natural products and to explore their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Fermented dairy product consumption and blood lipid levels in healthy adults: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic Dipeptides from Bacillus vallismortis BS07 Require Key Components of Plant Immunity to Induce Disease Resistance in Arabidopsis against Pseudomonas Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grains.org [grains.org]

- 5. researchgate.net [researchgate.net]

- 6. MICROBIAL ELICITORS AND THEIR RECEPTORS IN PLANTS | Annual Reviews [annualreviews.org]

An In-depth Technical Guide to the Physicochemical Characteristics of Prolylisoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolylisoleucine (Pro-Ile) is a dipeptide composed of the amino acids proline and isoleucine. Dipeptides are of significant interest in biomedical research due to their roles as signaling molecules, potential therapeutic agents, and key components in proteomics. Understanding the fundamental physicochemical characteristics of Prolylisoleucine is crucial for its application in drug development, nutritional science, and cellular biology. This guide provides a comprehensive overview of the known physicochemical properties of Prolylisoleucine, details experimental protocols for its characterization, and explores its potential biological significance.

Physicochemical Properties

Quantitative data on the experimental physicochemical properties of Prolylisoleucine are not extensively available in the public domain. However, computational predictions and data from its constituent amino acids provide valuable insights.

Table 1: Computed Physicochemical Properties of Prolylisoleucine

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₃ | PubChem |

| Molecular Weight | 228.29 g/mol | PubChem |

| XLogP3 | -1.8 | PubChem |

| Topological Polar Surface Area | 83.6 Ų | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 228.14739250 Da | PubChem |

| Monoisotopic Mass | 228.14739250 Da | PubChem |

Note: These values are computationally predicted and have not been experimentally verified in the cited sources.

Table 2: Physicochemical Properties of Constituent Amino Acids

| Property | L-Proline | L-Isoleucine | Source |

| Molecular Weight ( g/mol ) | 115.13 | 131.17 | PubChem |

| Melting Point (°C) | 228 (decomposes) | 288 (decomposes) | ChemicalBook[1] |

| Aqueous Solubility | Highly soluble | Sparingly soluble | |

| pKa (α-carboxyl) | 1.99 | 2.36 | University of Calgary[2] |

| pKa (α-amino) | 10.60 | 9.60 | University of Calgary[2] |

| Isoelectric Point (pI) | 6.30 | 6.02 | University of Calgary[2] |

Solubility: While specific quantitative data for Prolylisoleucine is scarce, one source suggests its solubility in basic aqueous solutions[3]. The solubility of peptides is influenced by the hydrophobicity of their constituent amino acids. Given the hydrophobic nature of the isoleucine side chain, the solubility of Prolylisoleucine in neutral aqueous solutions is expected to be limited.

Stability: The peptide bond in Prolylisoleucine, particularly the involvement of the secondary amine of proline, confers a unique conformational rigidity. The stability of dipeptides is a critical factor in their biological activity and potential as therapeutic agents.

Experimental Protocols

Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) and HPLC Purification

-

Resin Preparation: Start with a pre-loaded isoleucine resin (e.g., Ile-Wang resin).

-

Deprotection: Remove the Fmoc protecting group from the isoleucine residue using a solution of 20% piperidine in dimethylformamide (DMF).

-

Coupling: Activate the carboxyl group of Fmoc-proline using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the deprotected isoleucine resin to form the peptide bond.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Purify the crude Prolylisoleucine using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A common mobile phase system is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA)[4][5].

-

Lyophilization: Lyophilize the purified fractions to obtain the final peptide as a powder.

Characterization

a. Mass Spectrometry for Molecular Weight Verification

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve the purified Prolylisoleucine in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for Prolylisoleucine is at m/z 229.15.

-

Analysis: Confirm the molecular weight of the synthesized peptide by identifying the correct molecular ion peak[6][7].

b. NMR Spectroscopy for Structural Elucidation

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve the lyophilized Prolylisoleucine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Analysis: Analyze the chemical shifts and coupling constants to confirm the amino acid sequence and the covalent structure of the dipeptide[8][9].

c. Determination of Isoelectric Point (pI)

Protocol: Capillary Isoelectric Focusing (cIEF)

-

Sample Preparation: Mix the Prolylisoleucine sample with a solution of ampholytes that create a pH gradient.

-

Focusing: Apply a high voltage across the capillary. The peptide will migrate through the pH gradient until it reaches a point where its net charge is zero, its isoelectric point.

-

Detection: The focused peptide is then mobilized past a detector (e.g., UV-Vis) to determine its position, which corresponds to its pI[10].

Potential Biological Significance and Signaling Pathways

While the specific signaling pathways of Prolylisoleucine are not well-documented, the biological activities of its constituent amino acids and other bioactive dipeptides offer insights into its potential roles. Proline is known to be involved in cellular stress responses and collagen synthesis, while isoleucine plays a role in regulating metabolism, including the mTOR signaling pathway[11][12].

Bioactive peptides are recognized as important signaling molecules that can modulate various physiological processes, including inflammation and cell proliferation, often through pathways such as MAPK and NF-κB[13][14][15].

Based on this, a putative signaling pathway for Prolylisoleucine could involve its interaction with cell surface receptors, leading to the modulation of intracellular signaling cascades that affect gene expression and cellular responses.

References

- 1. 73-32-5 CAS MSDS (L-Isoleucine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Ch27 pKa and pI values [chem.ucalgary.ca]

- 3. Amino Acids in Cell Signaling: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]

- 11. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioactive peptides, networks and systems biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Advances in the application and mechanism of bioactive peptides in the treatment of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Proline-Isoleucine Peptide Bond: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Characteristics of the Proline-Isoleucine Peptide Bond

The peptide bond between proline and its preceding amino acid residue presents a unique set of conformational and chemical characteristics that significantly influence protein structure, function, and dynamics. When the preceding residue is the sterically demanding amino acid isoleucine, these characteristics are further accentuated, creating a structural motif with profound implications for protein folding, stability, and molecular recognition. This technical guide provides a comprehensive overview of the proline-isoleucine (Ile-Pro) peptide bond, tailored for researchers, scientists, and drug development professionals.

Conformational Landscape of the Isoleucine-Proline Peptide Bond

The defining feature of any Xaa-Pro peptide bond is its ability to adopt both cis and trans conformations, a consequence of the reduced energy difference between these two isomeric states compared to peptide bonds not involving proline.[1][2] The cyclic nature of the proline side chain, which links back to the backbone nitrogen, leads to comparable steric hindrance in both conformations.[2]

The ω (omega) dihedral angle, which defines the rotation around the peptide bond, is approximately 180° for the trans conformation and 0° for the cis conformation.[3] While the trans form is generally more stable, the energy barrier for isomerization is high, around 20 kcal/mol, making the interconversion a slow process on the biological timescale.[4] This slow isomerization can be a rate-limiting step in protein folding.[4]

The presence of isoleucine, with its bulky and branched β-carbon side chain, preceding proline introduces significant steric constraints that influence the conformational preferences of the peptide bond and the puckering of the proline ring.

Dihedral Angles: A Quantitative Perspective

The conformation of the polypeptide backbone is defined by the dihedral angles φ (phi), ψ (psi), and ω (omega). For the Ile-Pro linkage, these angles are subject to specific constraints.

| Dihedral Angle | Description | Typical Values for Xaa-Pro | Notes on Isoleucine's Influence |

| φ (phi) | Rotation around the N-Cα bond | Restricted to approximately -60° to -75° due to the proline ring.[5] | The bulky isoleucine side chain further restricts the conformational space, favoring the more extended region of the allowed φ angles. |

| ψ (psi) | Rotation around the Cα-C' bond | Can adopt a wider range of values, with clusters around -45° (α-helical) and +145° (extended/β-sheet).[5] | Steric hindrance from isoleucine's Cγ and Cδ atoms can disfavor certain ψ angles, influencing the local secondary structure. |

| ω (omega) | Rotation around the C'-N bond (peptide bond) | Approximately 180° (trans) or 0° (cis).[3] | The trans conformation is generally favored. The energy difference between cis and trans for a model Gly-Pro peptide is largely enthalpic, with ΔH° of approximately -1.27 kcal/mol in both aqueous and non-polar environments.[6][7] Specific thermodynamic data for Ile-Pro is not readily available but is expected to show a greater preference for the trans state due to increased steric clash in the cis form. |

Table 1: Dihedral Angle Characteristics of the Isoleucine-Proline Peptide Bond.

Ramachandran Plot Analysis

The sterically allowed combinations of φ and ψ angles for a given amino acid residue can be visualized on a Ramachandran plot. For proline, the plot is significantly restricted due to its cyclic side chain. Residues preceding proline also exhibit a distinct Ramachandran distribution. While a specific plot for the isoleucine-proline linkage is not commonly generated, the general "pre-proline" plot reveals a preference for the β-strand region and a less populated α-helical region, a trend that is likely intensified by the steric bulk of isoleucine.

Impact on Protein Structure and Function

The unique conformational properties of the Ile-Pro bond have significant consequences for protein architecture and biological activity.

-

Structural Rigidity and Turns: The restricted rotation around the φ angle makes proline a potent "structure-breaker," often found in turns and loops between secondary structural elements. The presence of isoleucine can further rigidify these turns.

-

Cis-Trans Isomerism as a Molecular Switch: The slow interconversion between cis and trans isomers can act as a molecular switch, regulating protein function. This process is often catalyzed by peptidyl-prolyl isomerases (PPIases).[8]

-

Protein-Protein Interactions: Proline-rich motifs are frequently involved in protein-protein interactions, where they are recognized by specific domains such as SH3, WW, and EVH1 domains.[9] The isoleucine residue within or flanking these motifs can contribute to the specificity and affinity of the interaction.

A Case Study: The Role of an Ile-Pro Motif in SH3 Domain Signaling

A notable example of an Ile-Pro motif in a signaling context is the intramolecular interaction within the p47phox (NCF1) protein, a component of the NADPH oxidase complex. The proline-rich region of the p47phox PX domain contains a canonical SH3-binding motif, RIIPHLP, which interacts with its own C-terminal SH3 domain.[10] This interaction maintains the protein in an inactive, autoinhibited state. Upon cellular stimulation and phosphorylation of p47phox, a conformational change is induced, releasing the intramolecular inhibition and allowing the PX and SH3 domains to bind to their respective targets at the membrane, leading to the activation of the NADPH oxidase.

Susceptibility to Cleavage

Peptide bonds N-terminal to proline residues exhibit a characteristic fragmentation pattern in tandem mass spectrometry, often referred to as the "proline effect." Cleavage at the Xaa-Pro bond is frequently observed. When the preceding residue (Xaa) is isoleucine (or other branched-chain amino acids like valine and leucine), this cleavage is particularly abundant.[11] This enhanced fragmentation is attributed to the conformational rigidity imposed by the bulky side chain, which can influence the proton mobility and favor cleavage at this site.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for characterizing the cis and trans isomers of the Ile-Pro bond in solution.

Methodology:

-

Sample Preparation: Dissolve the peptide or protein of interest in a suitable buffer (e.g., phosphate buffer in H₂O/D₂O 9:1) to a concentration of 0.5-1 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the sample. The presence of multiple conformations, such as cis and trans isomers, may be indicated by the presence of multiple sets of peaks for residues flanking the proline.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues. A mixing time of 60-80 ms is typically used.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximities between protons. The key diagnostic for cis vs. trans Xaa-Pro bonds is the intensity of the NOE cross-peak between the α-proton of the Xaa residue (isoleucine) and the δ-protons of proline. A strong Hα(i) - Hδ(i+1) NOE is indicative of a cis conformation, while a strong Hα(i) - Hα(i+1) NOE suggests a trans conformation. A mixing time of 100-200 ms is commonly employed.

-

¹³C Chemical Shift Analysis: The ¹³C chemical shifts of the proline Cβ and Cγ carbons are highly sensitive to the isomerization state. In the trans isomer, the Cβ and Cγ chemical shifts are typically around 31.8 ppm and 27.4 ppm, respectively. In the cis isomer, these shifts are around 33.8 ppm and 24.4 ppm. This difference can be measured using 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiments on ¹³C-labeled samples.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the Ile-Pro bond in the crystalline state.

Methodology:

-

Crystallization: The protein is brought to a supersaturated state by the addition of precipitants (e.g., polyethylene glycol, salts) under specific pH and temperature conditions to promote the formation of well-ordered crystals.[12][13][14] This is often the most challenging step and typically involves screening a wide range of conditions.[12][13][14]

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[15] The crystal is rotated to collect a complete dataset of diffraction intensities.[15]

-

Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots.[16] This information is used to calculate the electron density map of the molecule.[16]

-

Structure Solution and Refinement: An initial model of the protein is built into the electron density map. This model is then refined to improve the fit to the experimental data and to ensure stereochemically reasonable geometry. The conformation of the Ile-Pro peptide bond can be directly visualized in the final refined structure.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a key technique for identifying and sequencing peptides, and the fragmentation pattern around the Ile-Pro bond is of particular interest.

Methodology:

-

Sample Preparation and Ionization: The protein is first digested into smaller peptides using a protease (e.g., trypsin). The resulting peptide mixture is then introduced into the mass spectrometer, typically using electrospray ionization (ESI).

-

MS1 Scan: The mass-to-charge (m/z) ratios of the intact peptide ions are measured in the first stage of the mass spectrometer.

-

Precursor Ion Selection: A specific peptide ion of interest (the precursor ion) is selected.

-

Fragmentation: The selected precursor ion is subjected to collision-induced dissociation (CID) by colliding it with an inert gas (e.g., argon or nitrogen).[17] The collision energy is a critical parameter that influences the extent of fragmentation. For peptides, a normalized collision energy in the range of 25-35% is often used.[17]

-

MS2 Scan: The m/z ratios of the resulting fragment ions are measured in the second stage of the mass spectrometer.

-

Data Analysis: The resulting MS/MS spectrum, which shows the fragment ion masses, is analyzed to determine the amino acid sequence of the peptide. The presence of a prominent y-ion or b-ion corresponding to cleavage N-terminal to the proline residue is a strong indicator of an Xaa-Pro bond.

Conclusion

The isoleucine-proline peptide bond represents a fascinating and functionally significant structural motif in proteins. Its unique conformational properties, arising from the combination of proline's cyclic structure and isoleucine's steric bulk, play a crucial role in determining local protein architecture, mediating protein-protein interactions, and regulating biological processes through cis-trans isomerization. A thorough understanding of the characteristics of the Ile-Pro bond, facilitated by the experimental and computational approaches outlined in this guide, is essential for researchers in the fields of protein science and drug development. By elucidating the structural and dynamic consequences of this unique dipeptide linkage, new opportunities for the rational design of therapeutics that target proline-mediated interactions can be uncovered.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. proteopedia.org [proteopedia.org]

- 3. helios.eie.gr [helios.eie.gr]

- 4. Proline cis-trans isomerization in staphylococcal nuclease: multi-substrate free energy perturbation calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]

- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 7. Thermodynamic Origin of Prolyl Peptide Bond Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonplanar peptide bonds in proteins are common and conserved but not biased toward active sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 10. Phosphorylation of p47phox directs phox homology domain from SH3 domain toward phosphoinositides, leading to phagocyte NADPH oxidase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]

- 13. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phys.libretexts.org [phys.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Isoleucine in Driving Protein Hydrophobic Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role the amino acid isoleucine plays in mediating hydrophobic interactions within and between proteins. We will delve into the unique structural properties of isoleucine, its quantitative contribution to protein stability, and its significance in the rational design of therapeutics. This document outlines key experimental methodologies used to investigate these interactions and presents the information in a clear, structured format to aid in research and development.

Isoleucine: A Unique Contributor to the Hydrophobic Core

Isoleucine (Ile) is an essential, nonpolar, aliphatic amino acid distinguished by its chiral β-branched side chain.[1][2][3] This structure, a sec-butyl group, is isomeric with leucine but offers distinct steric and conformational properties that are fundamental to its function in protein architecture.

Structural and Physicochemical Properties

The defining feature of isoleucine is its hydrophobic side chain, which consists of a branched hydrocarbon group.[][5] This nonpolar nature makes it energetically unfavorable for isoleucine to be exposed to an aqueous environment, thus driving its burial within the protein's core during the folding process. This phenomenon, known as the hydrophobic effect, is a primary force stabilizing the tertiary and quaternary structures of proteins.[6][7]

The β-branching of isoleucine's side chain, a feature it shares with valine and threonine, imposes significant steric constraints on the protein backbone.[1] This bulkiness near the polypeptide chain restricts the range of permissible phi (φ) and psi (ψ) dihedral angles, making it more conformationally constrained than many other amino acids. Consequently, isoleucine displays a preference for β-sheet structures and is less commonly found in α-helices.[1]

Quantitative Assessment of Isoleucine's Hydrophobicity

The hydrophobicity of an amino acid can be quantified using various experimental and computational scales. These scales are crucial for predicting protein structure, understanding folding dynamics, and identifying transmembrane regions.[8][9][10] Isoleucine consistently ranks as one of the most hydrophobic amino acids across multiple scales.

| Hydrophobicity Scale | Value for Isoleucine | Reference Amino Acids (for comparison) |

| Kyte-Doolittle | 4.5 | Leucine: 3.8, Valine: 4.2, Glycine: -0.4 |

| Hopp-Woods | -1.8 | Leucine: -1.8, Valine: -1.5, Glycine: 0.0 |

| Eisenberg Consensus | 0.73 | Leucine: 0.97, Valine: 0.54, Glycine: 0.16 |

| Wimley-White (Octanol) | 1.12 (ΔG kcal/mol) | Leucine: 1.25, Valine: 0.75, Alanine: 0.25 |

| Normalized Index @ pH 7 | 99 | Phenylalanine: 100, Leucine: 97, Valine: 76 |

Table 1: A summary of isoleucine's hydrophobicity values from several widely recognized scales. Note that the values and their interpretation differ between scales; for instance, a more positive value indicates greater hydrophobicity on the Kyte-Doolittle scale, while a more negative value is more hydrophobic on the Hopp-Woods scale.[11][12]

Isoleucine's Role in Protein Folding and Stability

The hydrophobic collapse is a critical event in protein folding, where nonpolar residues like isoleucine are sequestered away from the aqueous solvent. Isoleucine, along with leucine and valine, often forms clusters that constitute the stable core of folded proteins, acting as nuclei for the folding process.[13][14][15]

The energetic contribution of isoleucine to protein stability is significant. Site-directed mutagenesis studies, where isoleucine is replaced with other amino acids, have quantitatively demonstrated its importance. For instance, substituting isoleucine with a less hydrophobic residue like alanine often leads to a measurable decrease in the protein's melting temperature (Tm) and Gibbs free energy of unfolding (ΔG). In studies on coiled-coil proteins, the mutation of leucine to isoleucine at certain core positions resulted in a stabilizing effect, with ΔΔG values ranging from 0.59 to 1.03 kcal/mol per mutation, highlighting the subtle yet crucial packing effects.[16][17]

Isoleucine in Protein-Protein Interactions and Drug Design

Hydrophobic interactions are paramount for molecular recognition, governing the association of proteins with other proteins, ligands, and substrates.[6] The side chain of isoleucine can be directly involved in forming these critical interfaces.

In the context of drug development, hydrophobic pockets on protein surfaces are often targeted for ligand binding.[6] Isoleucine residues frequently line these pockets, contributing to the affinity and specificity of small molecule inhibitors. A detailed understanding of the shape and hydrophobicity of these pockets, including the precise orientation of isoleucine side chains, is essential for structure-based drug design. For example, a site-directed mutagenesis study on human epidermal growth factor (hEGF) demonstrated that an isoleucine residue was optimal for binding to a hydrophobic pocket on its receptor.[18]

Experimental Protocols for Studying Isoleucine's Hydrophobic Interactions

A variety of powerful techniques are employed to elucidate the role of isoleucine and other hydrophobic residues in protein structure and function.

Site-Directed Mutagenesis

This technique is used to systematically substitute specific amino acids to probe their contribution to protein stability and function.[19]

Methodology:

-

Plasmid Preparation: A plasmid containing the gene of interest is isolated and purified.

-

Primer Design: Oligonucleotide primers are designed to be complementary to the target DNA sequence, with the exception of a mismatch at the codon for the isoleucine to be mutated.

-

Mutagenesis Reaction: Polymerase Chain Reaction (PCR) is performed using the primers to create mutated copies of the plasmid.

-

Template Removal: The original, non-mutated parental DNA is digested using an enzyme such as DpnI, which specifically targets methylated DNA (parental DNA is methylated, while PCR-synthesized DNA is not).

-

Transformation: The mutated plasmids are transformed into competent bacterial cells (e.g., E. coli) for replication.

-

Verification: The plasmids are isolated from the transformed cells, and the DNA is sequenced to confirm the desired mutation.

-

Protein Expression and Analysis: The mutated protein is expressed, purified, and then analyzed using techniques like Circular Dichroism (CD) or Differential Scanning Calorimetry (DSC) to assess changes in stability, or binding assays to measure changes in interaction affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[20][21][22]

Methodology:

-

Sample Preparation: The protein and its binding partner (ligand) are prepared in identical, well-matched buffers to minimize heats of dilution.[23] Samples must be thoroughly degassed.

-

Instrument Setup: The ITC instrument consists of a reference cell (containing buffer) and a sample cell (containing the protein solution).[23]

-

Titration: The ligand is loaded into a syringe and injected in small, precise aliquots into the sample cell containing the protein.

-

Heat Measurement: The instrument measures the minute temperature difference between the sample and reference cells that occurs upon binding (or dilution). This difference is compensated by a heater, and the power required to maintain a zero temperature difference is recorded.

-

Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the association constant (Ka), binding stoichiometry (n), and enthalpy of binding (ΔH).[20] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information on protein structure, dynamics, and interactions in solution, closely mimicking the physiological environment.[24][25][26]

Methodology:

-

Isotope Labeling: The protein of interest is typically overexpressed in media enriched with NMR-active isotopes, such as ¹⁵N and ¹³C.

-

Sample Preparation: The labeled protein is purified and prepared in a suitable buffer at high concentration.

-

Data Acquisition: The sample is placed in a high-field magnet, and a series of radiofrequency pulses are applied. The response of the atomic nuclei is recorded over time. Key experiments include ¹H-¹⁵N HSQC, which provides a "fingerprint" of the protein, with one peak for each backbone N-H group.

-

Studying Hydrophobic Cores: Nuclear Overhauser Effect (NOE) experiments are crucial for identifying protons that are close in space (< 6 Å), which is essential for defining the packing of hydrophobic residues like isoleucine in the protein core.

-

Interaction Mapping: Chemical Shift Perturbation (CSP) studies are used to map binding interfaces. A ¹H-¹⁵N HSQC spectrum of the labeled protein is recorded alone and then in the presence of an unlabeled binding partner. Residues at the interaction interface will often show significant changes (perturbations) in their corresponding peak positions, allowing for the identification of the binding site.

Conclusion

Isoleucine's unique β-branched hydrophobic side chain makes it a critical determinant of protein structure, stability, and function. Its strong tendency to participate in hydrophobic interactions drives protein folding and stabilizes the native conformation by forming well-packed cores. These same interactions are fundamental to the specific recognition events between proteins and their binding partners. For researchers in basic science and drug development, a thorough understanding of isoleucine's properties, coupled with the application of precise experimental techniques like site-directed mutagenesis, ITC, and NMR, is indispensable for elucidating biological mechanisms and for the rational design of novel therapeutics that target hydrophobic interfaces.

References

- 1. Isoleucine [russelllab.org]

- 2. Isoleucine - Wikipedia [en.wikipedia.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 5. Isoleucine (Ile) Amino Acid - Creative Peptides [creative-peptides.com]

- 6. golifescience.com [golifescience.com]

- 7. 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

- 9. 50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Hydrophobicity Indices for Amino Acids [employees.csbsju.edu]

- 13. researchgate.net [researchgate.net]

- 14. Clusters of isoleucine, leucine, and valine side chains define cores of stability in high‐energy states of globular proteins: Sequence determinants of structure and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clusters of isoleucine, leucine, and valine side chains define cores of stability in high-energy states of globular proteins: Sequence determinants of structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Packing and hydrophobicity effects on protein folding and stability: effects of beta-branched amino acids, valine and isoleucine, on the formation and stability of two-stranded alpha-helical coiled coils/leucine zippers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A site-directed mutagenesis study on the role of isoleucine-23 of human epidermal growth factor in the receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

- 20. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tainstruments.com [tainstruments.com]

- 22. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 26. news-medical.net [news-medical.net]

Technical Overview of Prolylisoleucine (Pro-Ile)

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the chemical properties of prolylisoleucine, a dipeptide composed of the amino acids proline and isoleucine.

Core Molecular Data